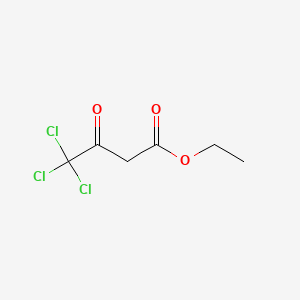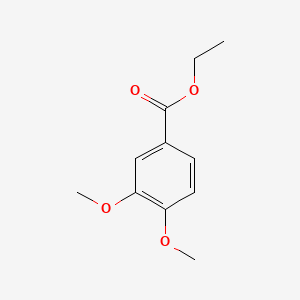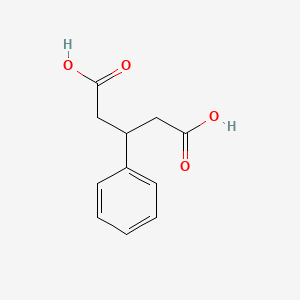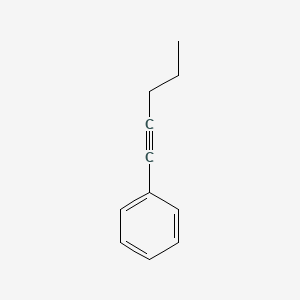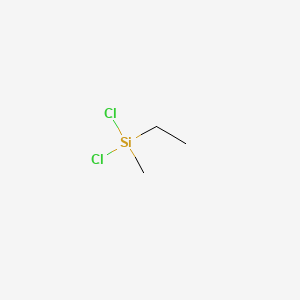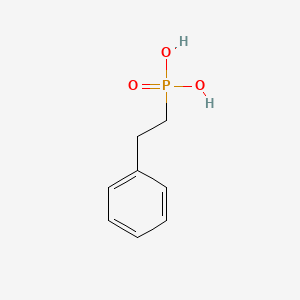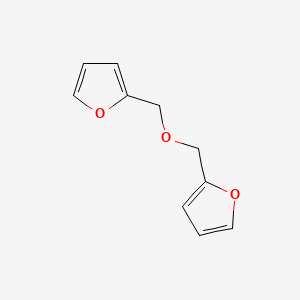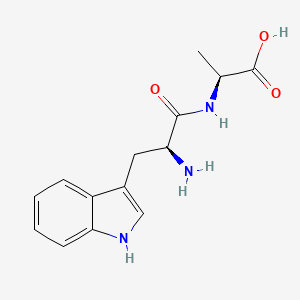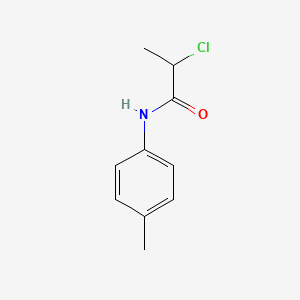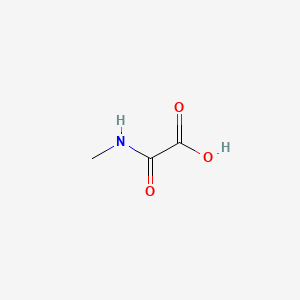![molecular formula C34H30CaN8O14S2 B1582005 Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate CAS No. 12286-66-7](/img/new.no-structure.jpg)
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate is a complex organic compound known for its vibrant color and application in various industries. This compound is an azo dye, characterized by the presence of an azo group (N=N) linking aromatic rings. Its structure imparts unique chemical properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate involves multiple steps:
Diazotization: : A primary aromatic amine (2-methylaniline) is reacted with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) to form a diazonium salt.
Coupling Reaction: : The diazonium salt is then reacted with 3-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and pH levels, often employing continuous flow reactors for efficiency.
化学反応の分析
Types of Reactions
Oxidation: : Under oxidative conditions, the azo group can be cleaved, leading to the formation of aromatic nitro compounds.
Reduction: : Reductive conditions can break the azo bond, producing aromatic amines.
Substitution: : The sulfonate group can undergo nucleophilic substitution, allowing for modifications to the compound's functional groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻).
Major Products Formed
Oxidation: : Aromatic nitro derivatives.
Reduction: : Aromatic amines.
Substitution: : Compounds with altered sulfonate groups.
科学的研究の応用
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate has a wide range of scientific research applications:
Chemistry: : Used as a dye and pH indicator in various chemical reactions and experiments.
Biology: : Applied in staining techniques for microscopy and as a marker in cellular studies.
Medicine: : Investigated for its potential use in diagnostic imaging and as a drug delivery agent.
Industry: : Utilized in textile dyeing, ink manufacturing, and as a coloring agent in food and cosmetics.
作用機序
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through its interactions with biological macromolecules such as proteins and nucleic acids. Its azo bond can undergo biotransformation, leading to the release of aromatic amines, which interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other azo dyes, Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and physical properties.
List of Similar Compounds
Calcium;4-[[4-(2-methylanilino)-2-oxobutyl]diazenyl]-3-nitrobenzenesulfonate: : Differing by the oxidation state of the dioxobutyl group.
Calcium;4-[[4-(2-ethylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate: : Variation in the alkyl substitution on the aniline ring.
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-2-nitrobenzenesulfonate: : Substitution pattern altered on the benzenesulfonate moiety.
These comparisons highlight the subtle yet impactful variations in structure that influence the compound's reactivity and applications.
特性
CAS番号 |
12286-66-7 |
|---|---|
分子式 |
C34H30CaN8O14S2 |
分子量 |
878.9 g/mol |
IUPAC名 |
calcium;4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/2C17H16N4O7S.Ca/c2*1-10-5-3-4-6-13(10)18-17(23)16(11(2)22)20-19-14-8-7-12(29(26,27)28)9-15(14)21(24)25;/h2*3-9,16H,1-2H3,(H,18,23)(H,26,27,28);/q;;+2/p-2 |
InChIキー |
HHIWXOJCMNFRBW-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)CN=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC1=CC=CC=C1NC(=O)CC(=O)CN=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] |
正規SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


